molecular formula C17H12FN3O2 B11526029 4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide

Cat. No.: B11526029
M. Wt: 309.29 g/mol
InChI Key: KMUAHUUQSQGNPF-VXLYETTFSA-N
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Description

4-fluoro-N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds containing an imine or azomethine group (-C=N-), which are formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 8-hydroxyquinoline-2-carbaldehyde. The reaction is usually carried out in an alcoholic medium, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours, and the resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, resulting in antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide is unique due to the presence of the hydroxyquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

4-fluoro-N-[(E)-(8-hydroxyquinolin-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H12FN3O2/c18-13-7-4-12(5-8-13)17(23)21-19-10-14-9-6-11-2-1-3-15(22)16(11)20-14/h1-10,22H,(H,21,23)/b19-10+

InChI Key

KMUAHUUQSQGNPF-VXLYETTFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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